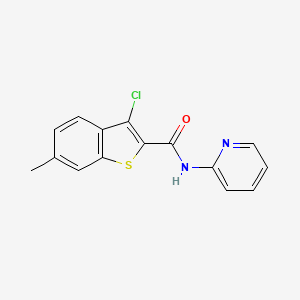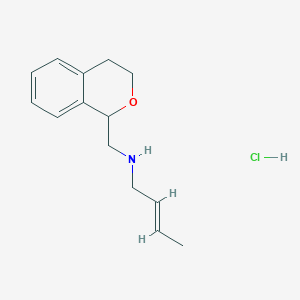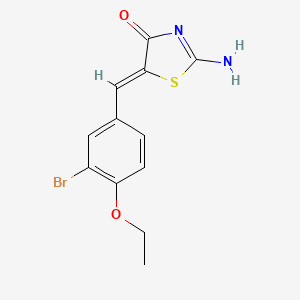
3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzene ring is fused through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative with pyridin-2-amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways would involve binding interactions, conformational changes, and downstream signaling effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the chlorine, methyl, and carboxamide groups.
2-Aminobenzothiophene: Similar structure but with an amino group.
6-Methylbenzothiophene: Lacks the chlorine and carboxamide groups.
Uniqueness
3-chloro-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-5-6-10-11(8-9)20-14(13(10)16)15(19)18-12-4-2-3-7-17-12/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZIPTYMWNWHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6077476.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![(5Z)-1-ACETYL-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B6077485.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)

![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)
![3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)

